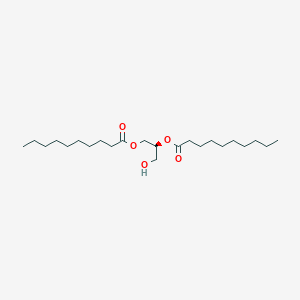

1,2-Didecanoyl-sn-Glycerin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 3-hydroxybutanoate and 1-(1,3-dithian-2-yl)-2-hydroxypropane, has been explored using microbial reduction processes involving strains of Geotrichum candidum and Aspergillus niger (Bernardi, Cardillo, & Ghiringhelli, 1984).

Molecular Structure Analysis

Studies on compounds with similar structural motifs have been conducted, focusing on their molecular structure. For instance, the synthesis of novel antibacterial agents involving 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones provides insights into the molecular structure through spectral analyses (Sheikh, Ingle, & Juneja, 2009).

Chemical Reactions and Properties

Research on compounds like 2-substituted 2-aminopropane-1,3-diols reveals the impact of structural changes on their chemical reactions and properties. The study by Kiuchi et al. (2000) on various 2-substituted 2-aminopropane-1,3-diols exemplifies the relationship between molecular structure and reactivity (Kiuchi et al., 2000).

Physical Properties Analysis

The physical properties of related compounds, like hydrogen-bonding sheets in crystals for chirality recognition, have been examined. Kobayashi et al. (2008) researched the physical properties of bis(hydroxyamino) compounds, providing insights into the crystalline structures relevant to (2S)-3-hydroxypropane-1,2-diyl didecanoate (Kobayashi, Kokubo, Aisaka, & Saigo, 2008).

Chemical Properties Analysis

The chemical properties of structurally similar compounds have been investigated in various studies. For example, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, as explored by Hajji et al. (2002), highlight the complexity and versatility of chemical properties in such molecules (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepulveda-arques, 2002).

Wissenschaftliche Forschungsanwendungen

Behandlung der nichtalkoholischen Steatohepatitis

1,2-Didecanoyl-sn-Glycerin ist eine Art von Diacylglycerin (DAG), und DAGs sind an der Synthese von Hepatozyten-Triglyceriden beteiligt. Dieser Prozess ist wichtig für die Behandlung der nichtalkoholischen Steatohepatitis (NASH), einer Lebererkrankung, die durch die Ansammlung dieser Triglyceride gekennzeichnet ist .

Lipid-Protein-Interaktionsstudien

Die Verbindung kann mit einem Fluorophor, wie Nitrobenzoxadiazol (NBD), markiert werden, um ein Modell-DAG zu erstellen. Dieses fluoreszierend markierte Lipid kann verwendet werden, um seine Wechselwirkungen mit Proteinen zu untersuchen .

Lipidstoffwechselstudien

Fluoreszierend markiertes this compound kann auch verwendet werden, um die Lipidverwertung durch Zellen und Liposomen zu untersuchen. Es kann außerdem zur Entwicklung von Assays für den Lipidstoffwechsel verwendet werden .

Aktivierung der Proteinkinase C

this compound ist ein zellgängiger Aktivator der Proteinkinase C (PKC). Es wurde gezeigt, dass es die Wirkungen von tumorfördernden Phorbolesteren auf die Mitogenese und die Bindung und Wirkung des epidermalen Wachstumsfaktors in intakten Zellen nachahmt .

Aufbau von Arzneimittel-Abgabesystemen

this compound ist ein Liposom, das eine biologische Phospholipidmembran simuliert. Liposomen sind die Hauptkomponente von Vesikeln mit konzentrischen Phospholipid-Doppelschichtmembranen, die zum Aufbau von Arzneimittel-Abgabesystemen für die Bereiche der Krebsbekämpfung und Infektionsprävention verwendet werden können .

Untersuchung von Lipid-Doppelschichtmembranen

Als Liposom kann this compound verwendet werden, um biologische Phospholipidmembranen zu simulieren. Dies macht es nützlich für die Untersuchung der Eigenschaften und des Verhaltens dieser Membranen .

Wirkmechanismus

Target of Action

The primary target of 1,2-Didecanoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Didecanoyl-sn-glycerol is an analog of the PKC-activating second messenger Diacylglycerol (DAG) . It interacts with PKC, activating it and triggering a series of downstream effects .

Biochemical Pathways

Upon activation by 1,2-Didecanoyl-sn-glycerol, PKC can modulate several biochemical pathways. These include pathways involved in cell growth, apoptosis, and the synthesis of other crucial lipid messengers . The exact pathways affected by 1,2-Didecanoyl-sn-glycerol may vary depending on the specific isoform of PKC that is activated and the cellular context .

Result of Action

The activation of PKC by 1,2-Didecanoyl-sn-glycerol can lead to a variety of cellular effects. For instance, PKC activation is known to influence cell growth and apoptosis . Therefore, 1,2-Didecanoyl-sn-glycerol could potentially impact these processes.

Eigenschaften

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209260 | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

60514-49-0 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

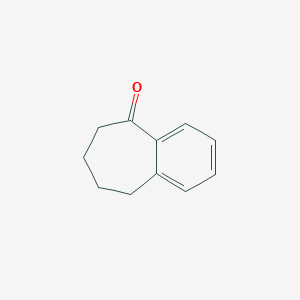

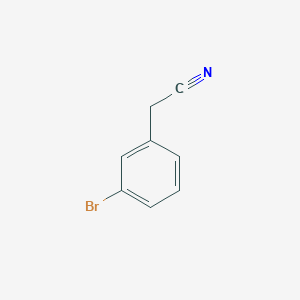

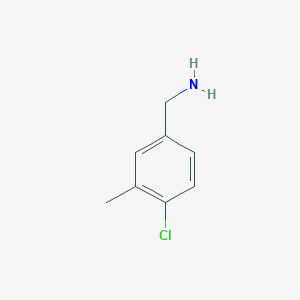

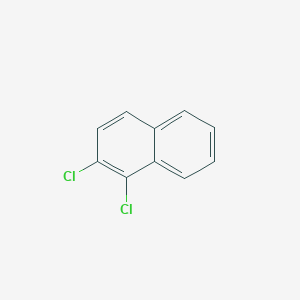

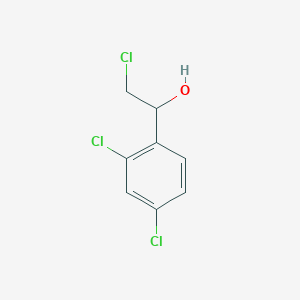

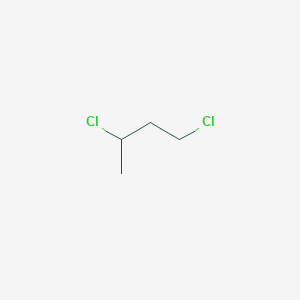

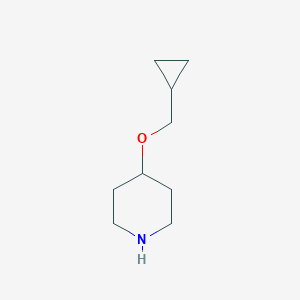

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)